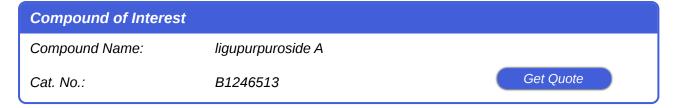


# Spectroscopic and Structural Elucidation of Ligupurpuroside A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ligupurpuroside A**, a phenylethanoid glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. The data is based on the initial isolation and structural elucidation of **ligupurpuroside A** from Ligustrum purpurascens.

## **Spectroscopic Data**

The structural determination of **ligupurpuroside A** was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

#### <sup>1</sup>H NMR Spectroscopic Data

The  ${}^{1}$ H NMR spectrum of **ligupurpuroside A** reveals the chemical environment of each proton in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to an internal standard, with the coupling constants (J) given in Hertz (Hz).



Proton No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
2	6.68	d	2.0
5	6.70	d	8.0
6	6.57	dd	8.0, 2.0
7	2.75	t	7.0
8	3.75	m	
Caffeoyl Moiety			_
2'	6.89	d	2.0
5'	6.95	d	8.2
6'	6.78	dd	8.2, 2.0
7'	7.55	d	16.0
8'	6.25	d	16.0
Glucose Moiety			
1"	4.35	d	7.8
2"	3.40	m	
3"	3.45	m	_
4"	4.85	t	9.5
5"	3.60	m	
6"a	3.65	m	_
6"b	3.50	m	_
Rhamnose Moiety			_
1'''	5.15	d	1.5
2""	3.95	m	
			<del>_</del>



3'''	3.68	m	-
4'''	3.30	t	9.5
5'''	3.55	m	
6'''	1.08	d	6.2

# <sup>13</sup>C NMR Spectroscopic Data

The  $^{13}$ C NMR spectrum provides information on the carbon skeleton of **ligupurpuroside A**. The chemical shifts ( $\delta$ ) are reported in ppm.



Carbon No.	Chemical Shift (δ, ppm)
Aglycone	
1	131.5
2	117.2
3	145.8
4	144.3
5	116.5
6	121.3
7	36.5
8	71.8
Caffeoyl Moiety	
1'	127.8
2'	115.5
3'	146.5
4'	149.3
5'	116.3
6'	123.0
7'	146.9
8'	114.8
9'	168.5
Glucose Moiety	
1"	104.2
2"	76.0
3"	81.5



4"	70.2
5"	76.5
6"	62.5
Rhamnose Moiety	
1'''	102.8
2'''	72.5
3'''	72.2
4'''	74.0
5'''	70.5
6'''	18.5

#### Mass Spectrometry (MS) Data

Mass spectrometry was used to determine the molecular weight and elemental composition of **ligupurpuroside A**.

- FAB-MS (Negative Ion Mode):m/z 623 [M-H]<sup>-</sup>
- HR-FAB-MS: Calculated for C<sub>29</sub>H<sub>35</sub>O<sub>15</sub>: 623.1976; Found: 623.1978.

## **Experimental Protocols**

The spectroscopic data presented above were acquired using the following methodologies.

#### NMR Spectroscopy

- Instrumentation: Bruker AM-400 NMR spectrometer.
- Solvent: Pyridine-d5.
- Internal Standard: Tetramethylsilane (TMS).
- ¹H NMR Spectroscopy: Recorded at 400 MHz.



 <sup>13</sup>C NMR Spectroscopy: Recorded at 100.6 MHz. Standard broadband proton-decoupled spectra were acquired.

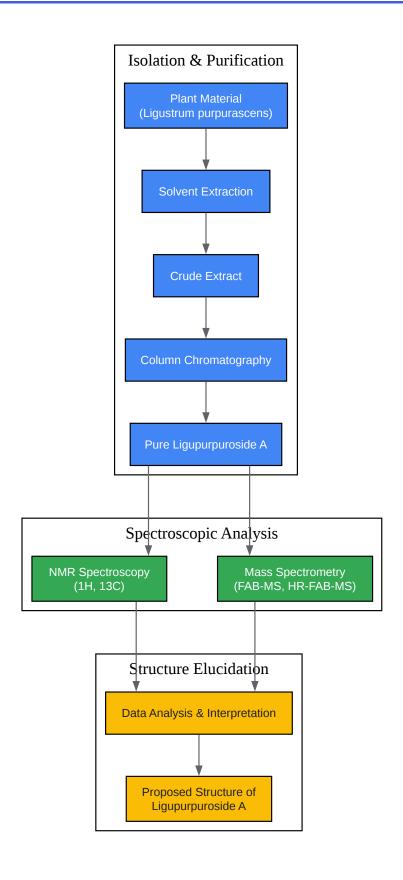
#### **Mass Spectrometry**

- Instrumentation: VG AutoSpec-3000 mass spectrometer.
- Ionization Method: Fast Atom Bombardment (FAB).
- Mode: Negative ion mode.
- · Matrix: Glycerol.

### **Visualizations**

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the structural relationships within **ligupurpuroside A**.

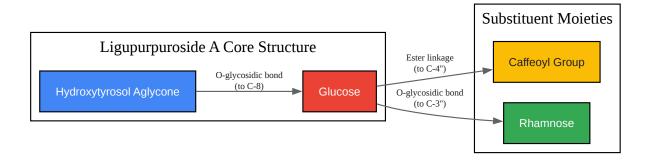




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General workflow for the isolation and spectroscopic analysis of a natural product.





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Logical relationship of the structural components of **ligupurpuroside A**.

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